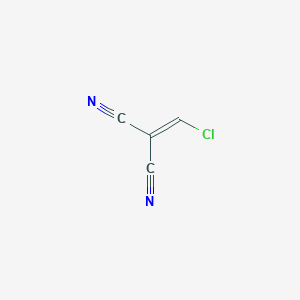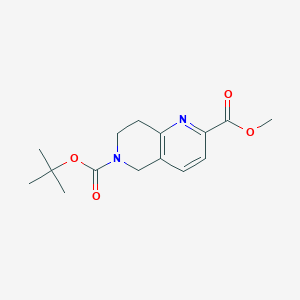
6-Amino-4-methyl-2,3-benzoxazin-1-one
Overview
Description
6-Amino-4-methyl-2,3-benzoxazin-1-one (6-AMBO) is a novel, small-molecule compound that has gained attention in recent years due to its potential applications in the fields of medicine, biochemistry, and drug discovery. 6-AMBO has been shown to possess a variety of biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, 6-AMBO has been used in a variety of laboratory experiments to study the biochemical and physiological effects of the compound.
Scientific Research Applications
Synthesis and Biological Activity
Research involving benzoxazine derivatives, such as 6-Amino-4-methyl-2,3-benzoxazin-1-one, has shown significant findings in the synthesis and evaluation of biological activities. A study demonstrated the synthesis of novel 1,3-benzoxazine and aminomethyl compounds from eugenol, which were then tested for biological activity using brine shrimp lethality test. Some compounds showed potential bioactivity, highlighting the potential for further exploration in this field (Rudyanto et al., 2014).
Inhibition of Serine Protease
The inhibition of serine protease, particularly relevant in the context of Alzheimer's disease, has been investigated using 2-amino-4H-3,1-benzoxazin-4-ones. Compounds derived from this class showed improved potency compared to reference compounds, suggesting their potential in therapeutic applications related to Alzheimer's disease and complement enzyme inhibition (Hays et al., 1998).
Antimicrobial Activity
The antimicrobial activity of quinazolinones, including derivatives of benzoxazine, has been a subject of research. These compounds have demonstrated notable antimicrobial properties, making them candidates for further research in this domain (Patel et al., 2006).
Anti-inflammatory and Anticancer Potential
Studies have explored the synthesis and evaluation of benzoxazine derivatives for their anti-inflammatory and anticancer properties. For example, methyl benzoxazinyl acetates have shown 5-LOX inhibitory activity, which is significant in the development of anti-inflammatory agents (Reddy & Rao, 2008). Furthermore, some benzoxazine derivatives have been tested for cytotoxicity against cancer cell lines, providing insights into their potential as anticancer agents (Rudyanto et al., 2015).
Mechanism of Action
Target of Action
Benzoxazinones, a class of compounds to which 6-amino-4-methyl-2,3-benzoxazin-1-one belongs, are known to exhibit a wide range of pharmacological properties . For instance, some benzoxazinones have been found to inhibit chymotrypsin .
Mode of Action
It’s worth noting that benzoxazinones, in general, have been reported to inactivate chymotrypsin . The inactivation is stoichiometric and proceeds with specific rate constants .
Biochemical Pathways
Benzoxazinones are known to have a wide spectrum of medical and industrial applications . They are used as starting materials for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives, which are known to have medicinal properties .
Result of Action
Benzoxazinones are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Action Environment
It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
properties
IUPAC Name |
6-amino-4-methyl-2,3-benzoxazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8-4-6(10)2-3-7(8)9(12)13-11-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONCVFTVUCPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457898 | |
| Record name | 6-amino-4-methyl-2,3-benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
217196-94-6 | |
| Record name | 6-amino-4-methyl-2,3-benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)






